molecular formula C12H24N2O2 B13570211 Tert-butyl 4-(piperazin-1-yl)butanoate

Tert-butyl 4-(piperazin-1-yl)butanoate

Cat. No.: B13570211
M. Wt: 228.33 g/mol
InChI Key: CDDHWVKVTXABHS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperazin-1-yl)butanoate: is an organic compound with the molecular formula C12H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(piperazin-1-yl)butanoate typically involves the reaction of piperazine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-(piperazin-1-yl)butanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the removal of oxygen-containing groups.

    Substitution: New compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry: Tert-butyl 4-(piperazin-1-yl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: this compound is explored for its potential therapeutic applications. It can be used in the development of drugs targeting neurological disorders, as piperazine derivatives are known to interact with neurotransmitter receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to neurotransmitter receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

    Tert-butyl 4-(piperazin-1-yl)acetate: Similar in structure but with an acetate group instead of a butanoate group.

    Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate: Contains a piperidine ring in addition to the piperazine ring.

    Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazole group instead of a piperazine ring.

Uniqueness: Tert-butyl 4-(piperazin-1-yl)butanoate is unique due to its specific combination of a piperazine ring and a butanoate group. This structure allows it to interact with a distinct set of molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 4-piperazin-1-ylbutanoate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)5-4-8-14-9-6-13-7-10-14/h13H,4-10H2,1-3H3

InChI Key

CDDHWVKVTXABHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCN1CCNCC1

Origin of Product

United States

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